molecular formula C21H27N5O3 B2616090 6-(4-Butylphenyl)-2-(3-hydroxypropyl)-4-methyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione CAS No. 893959-66-5

6-(4-Butylphenyl)-2-(3-hydroxypropyl)-4-methyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione

Cat. No. B2616090
M. Wt: 397.479
InChI Key: YIGYQJPAVBKSKP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of substituted imidazoles has seen recent advances, particularly in the regiocontrolled synthesis of these compounds. These methodologies are based around the functional group compatibility of the process and resultant substitution patterns around the ring .


Molecular Structure Analysis

Imidazoles are very stable compounds. They form stable crystalline salts with strong acids, by protonation of the imine nitrogen, known as imidazolium salts .


Chemical Reactions Analysis

Imidazoles are subject to various chemical reactions. For example, they can undergo oxidation reactions initiated by hydroxyl radicals .


Physical And Chemical Properties Analysis

Imidazoles are very stable compounds. They are water-miscible liquids with pyridine-like odours . The atmospheric lifetime of imidazole in the presence of OH radicals is estimated to be approximately 4.74 days .

Future Directions

Future research in the field of imidazoles is likely to continue to focus on the development of new synthesis methods, as well as the exploration of new applications for these compounds .

properties

CAS RN

893959-66-5

Product Name

6-(4-Butylphenyl)-2-(3-hydroxypropyl)-4-methyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione

Molecular Formula

C21H27N5O3

Molecular Weight

397.479

IUPAC Name

6-(4-butylphenyl)-2-(3-hydroxypropyl)-4-methyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione

InChI

InChI=1S/C21H27N5O3/c1-3-4-6-15-7-9-16(10-8-15)24-12-13-25-17-18(22-20(24)25)23(2)21(29)26(19(17)28)11-5-14-27/h7-10,27H,3-6,11-14H2,1-2H3

InChI Key

YIGYQJPAVBKSKP-UHFFFAOYSA-N

SMILES

CCCCC1=CC=C(C=C1)N2CCN3C2=NC4=C3C(=O)N(C(=O)N4C)CCCO

solubility

not available

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.